

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Lactaroviolin

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Compound of Interest		
Compound Name:	Lactaroviolin	
Cat. No.:	B1209813	Get Quote

Introduction

Lactaroviolin is a naturally occurring violet-red pigment found in mushrooms of the Lactarius genus, particularly Lactarius deliciosus.[1] It is a sesquiterpenoid with a guaiane azulene skeleton.[2][3] The unique chemical structure and vibrant color of **Lactaroviolin** make it a compound of interest for researchers in natural products chemistry, pharmacology, and drug development. This application note provides a detailed protocol for the purification of **Lactaroviolin** using High-Performance Liquid Chromatography (HPLC), a robust and efficient technique for isolating pure compounds from complex mixtures.[4][5]

Physicochemical Properties of Lactaroviolin

A summary of the key physicochemical properties of **Lactaroviolin** is presented in Table 1. This information is crucial for the development of an effective purification strategy.



Property	Value	Reference
Molecular Formula	C15H14O	[1][6]
Molecular Weight	210.27 g/mol	[6]
IUPAC Name	4-methyl-7-(prop-1-en-2- yl)azulene-1-carbaldehyde	[6]
Appearance	Violet-red solid	[1]
Melting Point	58 °C	[6][7]
CAS Number	85-33-6	[6]

Table 1: Physicochemical Properties of Lactaroviolin

Experimental Protocol

This protocol outlines a comprehensive workflow for the extraction and subsequent HPLC purification of **Lactaroviolin** from its natural source.

Part 1: Extraction of Crude Lactaroviolin

- Mushroom Preparation: Fresh fruiting bodies of Lactarius deliciosus should be cleaned of any debris and sliced into small pieces to facilitate drying. Lyophilization (freeze-drying) is the preferred method for drying to preserve the integrity of the secondary metabolites.
- Solvent Extraction:
 - The dried mushroom material is ground into a fine powder.
 - The powdered material is then subjected to solvent extraction. Given the semi-polar nature of sesquiterpenoids, a solvent of intermediate polarity such as ethyl acetate or a mixture of methanol and dichloromethane is recommended.[4][8]
 - Extraction can be performed by maceration at room temperature for 24-48 hours or by using a Soxhlet apparatus for a more exhaustive extraction over 8-12 hours.



Concentration: The resulting crude extract is filtered to remove solid mushroom debris. The
solvent is then evaporated under reduced pressure using a rotary evaporator to yield a
concentrated, pigmented residue.

Part 2: HPLC Purification of Lactaroviolin

The purification of **Lactaroviolin** from the crude extract is achieved using a preparative reverse-phase HPLC system.

Instrumentation and Columns:

- HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a photodiode array (PDA) or UV-Vis detector.
- Column: A C18 reverse-phase column is suitable for the separation of semi-polar compounds like **Lactaroviolin**. Typical dimensions for preparative work are 250 mm x 10 mm with a 5 μm particle size.

Mobile Phase Preparation:

- Mobile Phase A: HPLC-grade water with 0.1% formic acid (v/v). The addition of a small amount of acid can improve peak shape.
- Mobile Phase B: HPLC-grade acetonitrile or methanol with 0.1% formic acid (v/v).

Chromatographic Conditions:

The following conditions are a starting point and may require optimization based on the specific crude extract and HPLC system used.



Parameter	Condition	
Column	C18 Reverse-Phase (250 x 10 mm, 5 μm)	
Mobile Phase A	Water + 0.1% Formic Acid	
Mobile Phase B	Acetonitrile + 0.1% Formic Acid	
Flow Rate	4.0 mL/min	
Injection Volume	500 μL (of a 10 mg/mL solution of crude extract)	
Column Temperature	30°C	
Detection Wavelength	254 nm, 280 nm, and a visible wavelength (e.g., 530 nm for violet-red)	
Gradient Program:		
0-5 min	50% B	
5-25 min	50% to 95% B (linear gradient)	
25-30 min	95% B (isocratic)	
30-31 min	95% to 50% B (linear gradient)	
31-35 min	50% B (isocratic - column re-equilibration)	

Table 2: HPLC Gradient Program for Lactaroviolin Purification

Fraction Collection:

- Fractions corresponding to the peak of interest (identified by its characteristic violet-red color and UV-Vis spectrum) are collected.
- The purity of the collected fractions should be assessed by analytical HPLC.
- Pure fractions are pooled, and the solvent is removed under vacuum to yield purified **Lactaroviolin**.

Workflow Diagram



The overall workflow for the purification of **Lactaroviolin** is depicted in the following diagram.

Caption: Workflow for the extraction and HPLC purification of **Lactaroviolin**.

Conclusion

This application note provides a detailed protocol for the successful purification of **Lactaroviolin** from Lactarius deliciosus using HPLC. The outlined methodology, from extraction to final purification, serves as a comprehensive guide for researchers. The provided HPLC conditions can be a robust starting point for method development and can be further optimized to achieve the desired purity and yield of **Lactaroviolin** for subsequent research and development activities.

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